(S)-But-3-en-2-amine hydrochloride

Description

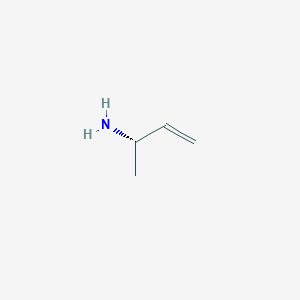

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-but-3-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJVNHUMBUVTND-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S but 3 En 2 Amine Hydrochloride

Enantioselective Chemical Synthesis Strategies

Chemical synthesis routes to (S)-But-3-en-2-amine hydrochloride often rely on asymmetric catalysis or the use of chiral auxiliaries to induce the desired stereochemistry. These methods are characterized by their efforts to achieve high enantioselectivity and good chemical yields.

Asymmetric reductive amination of prochiral ketones is a direct and atom-economical method for the synthesis of chiral amines. chemistryviews.org For the synthesis of (S)-But-3-en-2-amine, the corresponding α,β-unsaturated ketone, but-3-en-2-one (B6265698), serves as the starting material. This reaction typically involves the in situ formation of an enamine or imine intermediate from the ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition metal complex. youtube.com

Recent advancements have focused on the development of highly efficient and selective catalyst systems. Iridium and ruthenium complexes with chiral phosphine (B1218219) ligands have shown significant promise in the direct asymmetric reductive amination of a variety of ketones. rsc.orgacs.org For instance, ruthenium catalysts paired with chiral ligands like BINAP have been successfully employed for the synthesis of chiral primary amines from ketones using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. acs.org The reaction proceeds under hydrogen pressure and yields products with excellent enantioselectivity.

| Catalyst System | Ligand Type | Amine Source | Reductant | Key Features |

| Ru(OAc)₂{(S)-binap} | Chiral Phosphine | Ammonium trifluoroacetate | H₂ | High enantioselectivity for various ketones. acs.org |

| Ir-complex with C3-TunePhos-type ligand | Chiral Phosphine | NH₄OAc | H₂ | Effective for a broad range of ketones. chemistryviews.org |

| Ir/f-binaphane | Chiral Phosphine | - | H₂ | Suitable for sterically hindered N-aryl imines. nih.govacs.org |

This table presents examples of catalyst systems used in asymmetric reductive amination, which could be adapted for the synthesis of this compound.

Stereoselective hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. For the synthesis of allylic amines like (S)-But-3-en-2-amine, this approach offers a highly atom-efficient pathway. Transition metal catalysts, particularly those based on rhodium and iridium, have been extensively studied for this transformation. nih.govnih.govacs.org

Rhodium-catalyzed asymmetric hydroamination of allenes or alkenes can produce chiral allylic amines with high enantioselectivity. nih.govnih.gov The choice of the chiral ligand is crucial for controlling the stereochemical outcome of the reaction. For example, chiral BIPHEP-type ligands in combination with a rhodium precursor can effectively catalyze the enantioselective hydroamination of allylamines to form enantioenriched 1,2-diamines. nih.govnih.gov While not a direct route to the target primary amine, subsequent transformations could yield the desired product.

Iridium catalysts have also been employed in hydroamination reactions. For example, iridium-catalyzed hydroamination of internal homoallylic amines has been reported. acs.org These methods often require careful optimization of reaction conditions, including the catalyst, solvent, and temperature, to achieve high yields and stereoselectivity.

The use of chiral catalysts is central to many modern enantioselective synthetic methods. youtube.com In the context of synthesizing this compound, chiral transition metal catalysts play a pivotal role in various reactions beyond just reductive amination and hydroamination. Asymmetric hydrogenation of pre-formed enamines or imines derived from but-3-en-2-one is a classic approach. nih.govacs.org

Rhodium and ruthenium catalysts bearing chiral phosphine ligands such as DIPAMP and BINAP are well-known for their effectiveness in asymmetric hydrogenation. youtube.com However, the regioselectivity of enamine formation from α,β-unsaturated ketones can be a challenge. youtube.com

More recent developments include the use of chiral bis(oxazoline)alkynylphosphine ligands in rhodium-catalyzed allylic amination reactions, which have demonstrated high regio- and enantioselectivity. acs.org These catalyst systems can be applied to racemic allylic precursors in dynamic kinetic asymmetric transformations, providing a powerful tool for the synthesis of chiral allylic amines.

| Catalyst Type | Chiral Ligand | Reaction Type | Key Advantages |

| Rhodium | Chiral Diene | Dynamic Kinetic Asymmetric Transformation | High yield, regioselectivity, and enantiomeric excess. researchgate.net |

| Rhodium | Bis(oxazoline)alkynylphosphine | Allylic Amination | High regio- and enantioselectivity from racemic precursors. acs.org |

| Iridium | Chiral Spiro Phosphine-Oxazoline (SIPHOX) | Asymmetric Hydrogenation | Excellent yields and enantioselectivities for cyclic imines. acs.org |

This table illustrates various chiral catalyst systems and their applications in the synthesis of chiral amines, which are relevant to the synthesis of this compound.

An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. uwindsor.casantiago-lab.com

For the synthesis of (S)-But-3-en-2-amine, a common approach involves the use of an Evans oxazolidinone auxiliary. santiago-lab.comacs.orgyoutube.com The auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo a diastereoselective reaction, such as an alkylation or an aldol (B89426) condensation. acs.orgacs.org For instance, the enolate of an N-acyl oxazolidinone can be reacted with an electrophile, with the bulky auxiliary directing the approach of the electrophile to one face of the enolate, thus creating a new stereocenter with high diastereoselectivity. acs.org

Another widely used chiral auxiliary is Ellman's N-tert-butanesulfinamide. osi.lv Condensation of this auxiliary with but-3-en-2-one would form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N double bond, for example with a hydride reagent, would yield the corresponding sulfinamide. Finally, acidic cleavage of the N-S bond would afford the desired (S)-But-3-en-2-amine.

Optimization of Reaction Conditions and Stereochemical Control

Achieving high enantioselectivity in the synthesis of this compound requires careful optimization of various reaction parameters.

Influence of Ligand Design and Metal Catalysis on Enantioselectivity

The choice of ligand in metal-catalyzed asymmetric reactions is crucial for controlling enantioselectivity. chimia.ch For palladium-catalyzed allylic aminations, a wide variety of chiral ligands have been developed. acs.orgacsgcipr.org A modular approach to ligand design, where different structural components can be varied, has proven effective in creating highly selective catalysts. acs.org For instance, phosphinooxazoline (PHOX) ligands, with their tunable electronic and steric properties, have been successfully used in Pd-catalyzed allylic substitutions. chimia.ch

Rhodium catalysis with chiral bisoxazolinephosphine (NPN*) ligands has also been employed for the highly regio- and enantioselective synthesis of conjugated enynyl amines from racemic enynyl phosphates. acs.org This system can achieve high branch-to-linear ratios (up to 20:1) and excellent enantioselectivities (up to 99% ee). acs.org The reactivity in these systems can be influenced by the nature of the substituent on the alkyne, with 2-alkynyl allylic precursors showing higher reactivity than 2-alkylallylic substrates. acs.org

The combination of different metal catalysts can also lead to novel reactivity. A Cu/Ru relay catalytic system has been developed for the asymmetric cascade reaction of inert allylic alcohols with ketoimine esters. acs.org This system enables the synthesis of chiral α-amino δ-hydroxy acid derivatives with two adjacent stereocenters in good yields and high stereoselectivity. acs.orgacs.org

Role of Acidic or Basic Additives in Asymmetric Transformations

Additives can play a significant role in improving the efficiency and selectivity of asymmetric reactions. nih.govacs.org In some cases, understanding the role of an additive can lead to the development of an improved protocol that does not require the additive at all. nih.gov

In the context of asymmetric allylic alkylation, the addition of a base can be critical. For example, in the tandem N-alkylation/asymmetric π-allylation of α-iminoesters, the choice of base can dramatically affect the enantioselectivity. acs.org While some bases can improve selectivity, others, like certain amine bases, can reduce it. acs.org This suggests a delicate balance in the aggregation state of the reactive species, which is influenced by the additive. acs.org

Acidic additives can also be beneficial. In the isomerization of terminal alkenes, the addition of water and trifluoroacetic acid to the Grotjahn catalyst was found to be effective. acs.org

Solvent Effects and Temperature Regulation in Stereoselective Processes

Solvent and temperature are critical parameters that can significantly influence the stereochemical outcome of a reaction. researchgate.netrsc.org The solvent is not merely an inert medium but can actively participate in the reaction by solvating the transition states, thereby affecting their relative energies. rsc.org

Studies on nucleophilic additions to α-chiral aldehydes have shown that the diastereoselectivity can be highly dependent on the solvent system. researchgate.net For instance, using a mixture of hexane (B92381) and a tertiary amine as a co-solvent can lead to higher diastereoselectivities compared to using pure hexane. researchgate.net The presence of inversion temperatures in Eyring plots for these reactions confirms the role of the solvent in influencing facial selectivity. researchgate.net Decreasing solvent polarity has also been shown to enhance stereoselectivity in some reductions. researchgate.net

Temperature also plays a crucial role. Lowering the reaction temperature generally leads to higher stereoselectivity, as observed in the hydride reduction of 3-substituted cyclobutanones. researchgate.net The relationship between enantiomeric ratio and temperature can sometimes be non-linear, indicating complex dynamic solvation effects. rsc.org

Strategies for Enhancing Chemical Yield and Enantiomeric Purity

Several strategies can be employed to maximize the chemical yield and enantiomeric purity of this compound.

Catalyst Optimization: As discussed, the careful selection and design of ligands and metal catalysts are paramount. High-throughput screening methods can be used to rapidly identify optimal catalysts for a specific transformation. chimia.ch

Reaction Condition Optimization: A systematic study of the effects of solvents, temperature, additives, and substrate concentrations is essential. For example, in a rhodium-catalyzed allylic amination, adjusting the base and solvent was crucial for achieving high yields and selectivities. acs.org

Substrate Control: The structure of the substrate itself can influence the reaction outcome. In some cases, modifying the substrate, for instance by introducing a specific protecting group, can lead to improved stereocontrol. nih.gov

Chemical Reactivity and Mechanistic Investigations of S but 3 En 2 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in (S)-But-3-en-2-amine hydrochloride imparts nucleophilic character to it. This allows the amine to participate in a variety of reactions where it attacks electron-deficient centers.

Alkylation Reactions and Regioselectivity Studies

The amine group of this compound can undergo alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile and displaces the halide leaving group. wikipedia.org However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies are often employed. One approach involves using a large excess of the amine relative to the alkylating agent, which statistically favors the formation of the mono-alkylated product. Another strategy is the use of protecting groups to temporarily block the reactivity of the amine after the first alkylation.

Table 1: Alkylation Reactions of Amines

| Reactant 1 | Reactant 2 | Product Type | Key Considerations |

| Primary Amine | Alkyl Halide | Secondary Amine | Potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com |

| Secondary Amine | Alkyl Halide | Tertiary Amine | Generally less prone to over-alkylation than primary amines. masterorganicchemistry.com |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Known as the Menshutkin reaction. wikipedia.org |

This table provides a general overview of amine alkylation reactions.

Acylation and Protection Strategies for Amine Group Manipulation

Acylation of the amine group in this compound is a common strategy to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. The resulting amide is significantly less nucleophilic and basic than the parent amine, effectively "protecting" it from further reactions. msu.edu This protection is often a crucial step in multi-step syntheses, allowing for selective modification of other parts of the molecule, such as the alkene.

Commonly used protecting groups for amines include the benzoyl (Bz), acetyl (Ac), and benzyloxycarbonyl (Cbz) groups. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps and the ease of its eventual removal. For example, the Cbz group is readily removed by catalytic hydrogenation, a reaction that could also reduce the double bond in this compound. Therefore, careful planning of the synthetic route is essential.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

The formation of an imine is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. wikipedia.org These imines are valuable intermediates in organic synthesis. For instance, they can be reduced to form secondary amines or reacted with organometallic reagents to generate new carbon-carbon bonds.

Table 2: Condensation Reactions of Primary Amines with Carbonyls

| Amine | Carbonyl Compound | Product |

| Primary Amine | Aldehyde | Imine (Schiff Base) |

| Primary Amine | Ketone | Imine (Schiff Base) |

This table summarizes the products of condensation reactions between primary amines and carbonyl compounds.

Reactivity of the Terminal Alkene Moiety

The terminal double bond in this compound provides a second site for chemical modification, allowing for a range of addition reactions.

Hydroamination Reactions and Stereochemical Outcomes

Hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. wikipedia.org In the case of this compound, this can occur as an intermolecular or intramolecular reaction. Intramolecular hydroamination would lead to the formation of a cyclic amine, a valuable structural motif in many natural products and pharmaceuticals.

The regioselectivity of hydroamination can lead to either the Markovnikov or anti-Markovnikov product. The outcome is often dependent on the catalyst and reaction conditions employed. libretexts.org Furthermore, when a new stereocenter is formed during the reaction, the stereochemical outcome is of significant interest. The existing stereocenter in (S)-But-3-en-2-amine can influence the stereochemistry of the newly formed center, a phenomenon known as diastereoselection.

Catalytic Hydrogenation to Saturated Chiral Amines

The terminal alkene of this compound can be readily reduced to an alkane through catalytic hydrogenation. libretexts.org This reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. libretexts.orgyoutube.com The hydrogenation process results in the formation of (S)-butan-2-amine.

This reaction is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.org Given that no new stereocenter is formed in this specific reaction, the stereochemistry of the starting material is retained, yielding the enantiomerically pure saturated amine. The heat released during this exothermic reaction is known as the heat of hydrogenation. libretexts.org

Table 3: Catalytic Hydrogenation of Alkenes

| Alkene | Reagents | Product | Stereochemistry |

| Terminal Alkene | H₂, Metal Catalyst (Pd, Pt, or Ni) | Alkane | Syn-addition |

This table provides a general overview of the catalytic hydrogenation of alkenes.

Oxidation Pathways and Functional Group Transformations

The oxidation of this compound involves reactions at both the amino group and the terminal alkene. The presence of the amine can influence the reactivity of the double bond, and vice versa.

The oxidation of tertiary amines with reagents like ozone or manganese dioxide can lead to various products depending on the reaction conditions. For instance, ozone oxidation in certain solvents can produce N-oxides, while in others, it results in attack at the carbon atom adjacent to the nitrogen. This can form an α-hydroxyamine, which may then dehydrate to an enamine. dtic.mil In the case of (S)-But-3-en-2-amine, the primary amine is expected to be susceptible to oxidation.

The alkene group can undergo oxidative cleavage. Strong oxidizing agents can break the carbon-carbon double bond, leading to the formation of carbonyl compounds or carboxylic acids. For example, methyl ketones can be oxidized by sodium hypohalite to the sodium salts of the corresponding carboxylic acids with one less carbon atom, a process known as the haloform reaction. ncert.nic.in

Recent studies on the photo-oxygenation of cyclic enamines have shown that the electron-rich C=C bond, influenced by the conjugated amine group, can be activated to react with molecular oxygen. acs.org This suggests that the electronic interplay between the amine and alkene in (S)-But-3-en-2-amine could lead to complex oxidation pathways. The oxidation of (S)-glycidol to (S)-glycidaldehyde, followed by condensation, has been used to create chiral building blocks for synthesis. acs.org

Functional group transformations can also be achieved through various reactions. For instance, the amine group can be alkylated, although this often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products. msu.edumasterorganicchemistry.com To achieve selective monoalkylation, specific methods like reductive amination are often employed. masterorganicchemistry.commasterorganicchemistry.com

The alkene can participate in reactions such as hydroboration-oxidation to form an alcohol, or ozonolysis to yield carbonyl compounds. masterorganicchemistry.com These transformations allow for the conversion of the butenyl group into other functional moieties, expanding the synthetic utility of the parent molecule.

Cycloaddition and Metathesis Reactions Involving the Alkene

The terminal alkene of this compound is a versatile functional group that can participate in cycloaddition and olefin metathesis reactions, providing pathways to more complex molecular architectures.

Cycloaddition Reactions

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The alkene in (S)-But-3-en-2-amine can act as a dipolarophile in 1,3-dipolar cycloadditions. For example, it can react with azomethine imines, which are 1,3-dipoles, to form five-membered heterocyclic rings. rsc.org These reactions can be performed under thermal or catalytic conditions and are a powerful tool for synthesizing heterocycles. rsc.orgnih.gov The stereochemistry of the chiral amine can influence the stereochemical outcome of the cycloaddition.

Furthermore, the alkene can participate in [4+2] cycloadditions (Diels-Alder reactions) if a suitable diene is present. While a simple terminal alkene is not highly reactive as a dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups or through Lewis acid catalysis. The synthesis of complex natural products has been achieved using cycloaddition strategies. acs.org

Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.orgchem-station.com This reaction has broad applications in organic synthesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). masterorganicchemistry.com

For (S)-But-3-en-2-amine, cross-metathesis with another olefin would lead to the formation of a new, substituted alkene. However, the presence of the basic amine group can be problematic as it can coordinate to the metal catalyst and inhibit its activity. researchgate.net To circumvent this issue, the amine is often protected, for instance, as a carbamate (B1207046) or an ammonium salt, prior to the metathesis reaction. researchgate.netrsc.org This strategy prevents catalyst deactivation and allows for efficient metathesis to occur.

Comparative Analysis of Reactivity with Structurally Related Chiral Amines (e.g., Saturated or Alkynyl Analogues)

The reactivity of this compound is significantly influenced by the presence of the terminal alkene. A comparative analysis with its saturated and alkynyl analogues highlights the unique chemical properties imparted by the carbon-carbon double bond.

| Compound | Key Reactive Site(s) | Expected Reactivity Profile |

| (S)-But-3-en-2-amine | Amino group, Alkenyl C=C | Dual reactivity at both the nucleophilic amine and the electron-rich double bond. The alkene allows for addition, cycloaddition, and metathesis reactions. |

| (S)-Butan-2-amine (Saturated Analogue) | Amino group | Primarily acts as a nucleophile and a base. Lacks the reactivity of the C=C bond, limiting its transformations to those typical of primary amines, such as alkylation and acylation. msu.edu |

| (S)-But-3-yn-2-amine (Alkynyl Analogue) | Amino group, Alkynyl C≡C | Possesses the nucleophilic amine and an electron-rich triple bond. The alkyne can undergo reactions like partial or full reduction, hydroboration, and addition of electrophiles. masterorganicchemistry.com It can also be deprotonated at the terminal alkyne to form an acetylide, a potent nucleophile. |

Reactivity of the Amino Group:

The basicity and nucleophilicity of the amino group are influenced by the adjacent substituent. In (S)-But-3-en-2-amine, the electron-withdrawing effect of the vinyl group is minimal, so its basicity is expected to be comparable to that of (S)-butan-2-amine. In contrast, the sp-hybridized carbon of the alkyne in (S)-but-3-yn-2-amine is more electronegative, which may slightly reduce the basicity of the amine. Alkylation reactions are common to all three, but the potential for intramolecular reactions exists for the unsaturated analogues. masterorganicchemistry.com

Reactivity of the Unsaturated Moiety:

The alkene in (S)-but-3-en-2-amine allows for a rich variety of reactions not possible for its saturated counterpart. These include electrophilic additions, cycloadditions, and olefin metathesis. The alkyne in (S)-but-3-yn-2-amine offers its own unique set of transformations, including metal-catalyzed coupling reactions (e.g., Sonogashira coupling) and the formation of vinyl derivatives through controlled reduction.

The conversion of flat, sp²-rich aromatic molecules to their saturated, sp³-rich counterparts has been shown to improve medicinal properties. acs.org A similar principle applies here, where the reactivity of the unsaturated bond in (S)-but-3-en-2-amine and its alkynyl analogue provides pathways to a greater diversity of chemical structures compared to the saturated amine.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the mechanisms of reactions involving chiral amines like (S)-But-3-en-2-amine is crucial for predicting and controlling stereochemical outcomes. Theoretical studies, often employing density functional theory (DFT), play a significant role in elucidating reaction pathways and analyzing transition states.

Amine-Catalyzed Reactions:

In amine-catalyzed reactions, such as the aldol (B89426) reaction, the amine can form an enamine intermediate. The transition states of these reactions have been studied to understand reactivity and stereoselectivity. researchgate.netnih.gov For primary amines, the transition state often involves a half-chair conformation with hydrogen bonding, which helps to stabilize charge and lower the activation energy. nih.gov The chirality of the amine directly influences the facial selectivity of the reaction.

Radical Reactions:

In radical reactions, controlling the stereochemistry is a significant challenge. Recent research has shown that by rigidifying the conformation of a chiral amine fragment relative to a reacting α-amino radical, efficient transfer of chirality can be achieved. acs.org DFT studies have supported a stereochemical model where an intramolecular hydrogen bond locks the transition state of the enantiodetermining step. acs.org

Transition State Analysis:

Computational analysis of transition states can provide insights into the factors governing stereoselectivity. For example, in certain photocatalytic asymmetric syntheses, the analysis of transition states revealed that a hydrogen bond between the N-H of an α-amino radical and an oxygen atom was crucial for the stereochemical outcome. acs.org Minimization of steric interactions, such as 1,3-diaxial interactions in a chair-like transition state, can also be a determining factor. acs.org

For reactions involving the alkene of (S)-But-3-en-2-amine, such as cycloadditions, the approach of the reacting species to the double bond will be influenced by the stereochemistry of the adjacent chiral center. The transition state will adopt a conformation that minimizes steric hindrance between the substituents on the chiral carbon and the incoming reactant. The elucidation of these transition state geometries is key to understanding and predicting the diastereoselectivity of such reactions.

Applications of S but 3 En 2 Amine Hydrochloride As a Chiral Building Block in Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products and Analogues

The defined stereochemistry of (S)-But-3-en-2-amine hydrochloride makes it an important starting material for the total synthesis of intricate natural products and their analogues, where precise control of stereocenters is paramount.

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products and pharmaceuticals. nih.gov The amine functionality of this compound serves as a key nitrogen source for the assembly of these ring systems. Its inherent chirality directs the stereochemical outcome of cyclization reactions, enabling the synthesis of enantiomerically enriched heterocyclic compounds.

The direct transfer of chirality from a building block to a complex target is a cornerstone of efficient asymmetric synthesis. This compound and its enantiomer are utilized precisely for this purpose. A notable example is found in the synthesis of hyacinthacine C-type compounds, including various epimers of hyacinthacine C5. nih.gov

In a reported total synthesis of natural (+)-hyacinthacine C5 and six of its epimers, a racemic version of but-3-en-2-amine (B3051532) (α-methylallyl amine) was employed in a key Petasis borono-Mannich reaction. nih.gov This three-component reaction combines an amine, an organoboronic acid, and a carbonyl compound to form a new carbon-carbon bond and install a stereocenter. By reacting the amine with a chiral anti-1,2-amino alcohol derivative, chemists can selectively manipulate the stereochemistry on one of the rings of the hyacinthacine core. nih.gov The use of either the (R)- or a racemic mixture of the amine allows for the generation of different diastereomers, providing access to a library of hyacinthacine C5 epimers for biological evaluation. nih.gov This strategy highlights how the amine is used to install a specific chiral fragment within the larger architecture of the target natural product.

| Reaction Component | Role in Synthesis | Target Product Example |

| (R,S)-α-Methylallyl amine | Installation of B-ring stereochemistry | Hyacinthacine C-type compounds nih.gov |

| Chiral amino alcohol | Control of A-ring configuration | Hyacinthacine C-type compounds nih.gov |

| Petasis borono-Mannich reaction | Key bond-forming and stereocenter-setting step | Six hyacinthacine C5 epimers nih.gov |

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands to transfer stereochemical information from a catalyst to a substrate, enabling the production of one enantiomer of a product in excess. nih.gov Nitrogen-containing compounds are a critical class of chiral ligands. nih.govcmu.edu The structural features of this compound make it an attractive scaffold for the synthesis of novel chiral ligands.

The design of effective chiral ligands often involves the combination of a chiral backbone with one or more coordinating heteroatoms. (S)-But-3-en-2-amine provides a primary amine for coordination to a metal center and a stereogenic center to create a chiral environment. The adjacent vinyl group is a key functional handle that allows for extensive modification to build more complex ligand structures.

For instance, the amine can be derivatized to form multidentate ligands, such as P,N-ligands, which have proven highly successful in a variety of metal-catalyzed reactions. nih.gov The synthesis could involve reacting the amine with a phosphine-containing electrophile to create a bidentate ligand capable of coordinating to metals like palladium, rhodium, or iridium. The vinyl group could be used in reactions like hydrophosphination or cross-coupling to attach phosphine (B1218219) groups or other coordinating moieties, leading to a diverse array of potential ligand structures. The modular nature of such a synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation. nih.gov

The ultimate test of a chiral ligand is its performance in an asymmetric reaction. Ligands derived from chiral amines are evaluated based on their ability to induce high enantioselectivity (measured as enantiomeric excess, or ee) and achieve high chemical yields.

While specific performance data for ligands derived directly from (S)-but-3-en-2-amine is not widely published, the general principle is well-established. For example, a patented method for preparing chiral nitrogen-containing heterocyclic compounds utilizes a chiral catalyst system formed from chiral nitrogenous ligands and metal salts like palladium. google.com This system, upon the addition of oxidants, facilitates an oxidation reaction to produce the target heterocycles. The reported performance of such systems demonstrates the potential of this approach, with yields reaching up to 95.2% and enantiomeric excess values as high as 73.9% ee. google.com This illustrates the efficacy of using chiral nitrogen-based ligands to control the stereochemical outcome of catalytic reactions.

| Catalyst System Component | Function | Reported Performance Metric |

| Chiral Nitrogenous Ligand | Source of chirality, controls enantioselectivity | Enantiomeric Excess (ee) up to 73.9% google.com |

| Palladium Salt | Metal center for catalysis | - |

| Oxidizing Agent | Promotes the desired chemical transformation | Yield up to 95.2% google.com |

Derivatization for Advanced Synthetic Applications

The synthetic utility of this compound is greatly expanded through its derivatization. Both the amine and the vinyl group can be chemically modified to create intermediates for a wide range of advanced applications.

The primary amine is readily converted into amides, carbamates, sulfonamides, or imines. This not only protects the amine but also introduces new functional groups that can direct reactivity in subsequent steps. For example, forming an amide bond with a complex carboxylic acid is a common strategy in the convergent synthesis of larger molecules. acs.org

The vinyl group is also a site of versatile reactivity. It can undergo:

Oxidation: Cleavage of the double bond can yield a chiral amino aldehyde, a highly valuable synthetic intermediate. nih.gov

Hydroboration-oxidation: This sequence converts the vinyl group into a primary alcohol, yielding a chiral amino alcohol.

Cross-coupling reactions: The vinyl group can participate in reactions like the Heck reaction to form new carbon-carbon bonds. researchgate.net

Cycloaddition reactions: The double bond can act as a dienophile or dipolarophile in cycloaddition reactions to construct new ring systems.

This ability to be selectively modified at two distinct positions makes this compound a multifaceted building block, enabling its incorporation into a diverse set of synthetic strategies beyond those for which its original structure is directly suited.

Formation of Novel Amine Derivatives for Diverse Chemical Applications

The primary amine group of this compound is a key functional handle for the synthesis of a wide array of novel amine derivatives. As a nucleophile, it can readily participate in a variety of carbon-nitrogen bond-forming reactions. These reactions are fundamental to the construction of more complex chiral molecules. wikipedia.org

One of the most common transformations is N-alkylation , where the amine reacts with alkyl halides to introduce new substituents on the nitrogen atom. This reaction proceeds via a nucleophilic substitution mechanism. wikipedia.org Another significant reaction is N-acylation , the reaction with acyl chlorides or anhydrides to form amides. The well-established Schotten-Baumann reaction conditions are often employed for this purpose. wikipedia.org Furthermore, reaction with sulfonyl chlorides yields sulfonamides, a transformation known as the Hinsberg reaction. wikipedia.org

The synthesis of imines through condensation with aldehydes and ketones is another important pathway. These imines can then be subjected to reduction to afford secondary amines, a process known as reductive amination . libretexts.orgopenstax.org This two-step sequence is a powerful tool for creating diverse amine structures.

The true utility of this compound lies in the fact that the chirality at the C2 position is typically retained throughout these transformations, allowing for the synthesis of a library of enantiomerically enriched compounds. These derivatives, bearing the intact butenyl group, are themselves valuable intermediates for further functionalization, such as through olefin metathesis or hydroboration-oxidation.

Below is a table summarizing some of the key reactions for the derivatization of (S)-But-3-en-2-amine.

| Reaction Type | Reagent | Product Type | Significance |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Introduction of diverse alkyl groups. |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Formation of stable amide linkages. |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Synthesis of important pharmacophores. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Controlled synthesis of substituted amines. |

These derivatization strategies underscore the importance of this compound as a foundational chiral building block for accessing a broad spectrum of more complex and functionally diverse chiral amine derivatives.

Functionalization for Polymer Chemistry or Material Science Precursors

The bifunctional nature of this compound, possessing both a reactive amine and a polymerizable alkene, makes it a highly attractive monomer for the synthesis of chiral polymers and functional materials. The incorporation of chirality into polymer backbones or as pendant groups can impart unique properties, such as the ability to recognize other chiral molecules, catalyze asymmetric reactions, or self-assemble into ordered helical structures. mdpi.com

The terminal double bond of the butenyl group is amenable to various polymerization techniques. For instance, Ziegler-Natta catalysis could potentially be employed for the polymerization of the olefin moiety, leading to the formation of isotactic or syndiotactic polymers with chiral pendant amine groups. s3waas.gov.in These chiral polymers could find applications as stationary phases in chiral chromatography or as supports for asymmetric catalysts.

Furthermore, the amine functionality provides a route for incorporation into polymers via step-growth polymerization. For example, it can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. In this scenario, the chiral butenyl group would be a recurring pendant moiety along the polymer chain, influencing the polymer's secondary structure and macroscopic properties.

The synthesis of polymer-supported chiral ligands is another area of significant interest. The amine group can be used to anchor the molecule to a pre-formed polymer resin, such as Merrifield resin. nih.gov The resulting polymer-supported chiral amine can then be utilized as a recoverable and reusable catalyst or ligand in asymmetric synthesis.

The table below outlines potential polymerization strategies and resulting materials derived from (S)-But-3-en-2-amine.

| Polymerization Method | Co-monomer (if applicable) | Resulting Polymer/Material | Potential Application |

| Ziegler-Natta Polymerization | None | Poly( (S)-But-3-en-2-amine) | Chiral stationary phase |

| Step-Growth Polymerization | Diacyl Chloride | Chiral Polyamide | Specialty engineering plastic |

| Step-Growth Polymerization | Diisocyanate | Chiral Polyurea | Functional coating |

| Post-Polymerization Modification | Polymer with electrophilic sites | Polymer with pendant chiral amine | Heterogeneous catalyst |

While the specific application of this compound in polymer and materials science is an area of ongoing research, its structural attributes strongly suggest its potential as a valuable monomer for the creation of advanced functional materials with tailored chiral properties.

Computational and Theoretical Studies on S but 3 En 2 Amine Hydrochloride

Quantum Chemical Characterization (e.g., Density Functional Theory (DFT) Calculations)

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comyoutube.com The energy and spatial distribution of these orbitals determine the nature of chemical reactions. youtube.comresearchgate.net For (S)-But-3-en-2-amine, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, indicating its nucleophilic character. The LUMO, conversely, would likely be associated with the π* antibonding orbital of the carbon-carbon double bond, marking it as a site for electrophilic attack. youtube.comresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. youtube.com Computational methods can precisely calculate these energy levels.

Table 1: Predicted Frontier Molecular Orbital Energies for (S)-But-3-en-2-amine

Illustrative data based on DFT calculations (B3LYP/6-31G*) for analogous chiral amines. Energies are given in electron volts (eV).

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -9.5 | Nitrogen Lone Pair |

| LUMO | 1.2 | C=C π* Orbital |

| HOMO-LUMO Gap | 10.7 | - |

Conformational Analysis and Energy Landscapes of the Chiral Structure

The three-dimensional structure of (S)-But-3-en-2-amine hydrochloride is not static. Rotations around its single bonds (C-C and C-N) give rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable, low-energy arrangements and the energy barriers between them. researchgate.net Studies on the structurally similar allyl amine have revealed several stable conformers, and similar arrangements are expected for (S)-But-3-en-2-amine. nih.govacs.org

The relative energies of these conformers are influenced by steric hindrance and hyperconjugative effects. By mapping the potential energy surface, computational models can predict the population distribution of these conformers at a given temperature. The most stable conformer is typically an "anti" or "gauche" arrangement, which minimizes steric clashes between the vinyl and methyl groups. nih.govacs.org

Table 2: Predicted Relative Energies of Key Conformers of (S)-But-3-en-2-amine

Hypothetical relative energies (in kcal/mol) for major conformers based on computational studies of allyl amine. nih.govacs.org Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C=C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche I | ~60° | 0.55 |

| Gauche II | ~-60° | 0.70 |

| Eclipsed (Syn) | ~0° | 3.50 |

Mechanistic Insights from Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states. rsc.org This is particularly valuable in stereoselective synthesis, where understanding the origin of chirality transfer is paramount.

Prediction of Reaction Pathways and Transition State Geometries

For reactions involving this compound, such as N-alkylation or addition to carbonyls, DFT calculations can map out the entire reaction coordinate. This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating its structure and activation energy (ΔG‡). nih.govfrontiersin.org A lower activation energy corresponds to a faster reaction rate. For instance, in a palladium-catalyzed allylic amination, computational studies on similar substrates have shown that the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack on a π-allyl-palladium intermediate. nih.govresearchgate.net The geometry of the transition state, including key bond lengths and angles, reveals the intricate electronic and steric interactions that govern the reaction's progress. researchgate.net

Table 3: Hypothetical Activation Energies for a Model Reaction

Illustrative free energies of activation (ΔG‡ in kcal/mol) for a hypothetical nucleophilic addition reaction, calculated using DFT. Lower values indicate more favorable pathways.

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Path A (Conformer 1) | TS-A | 22.5 |

| Path B (Conformer 2) | TS-B | 25.1 |

Computational Approaches to Understanding and Predicting Enantioselectivity

Predicting and explaining enantioselectivity is a significant challenge and a major success of computational chemistry. researchgate.net In a reaction where a new stereocenter is formed, the product's enantiomeric excess (ee) is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡). nih.gov A small energy difference of just 1.4 kcal/mol can lead to an enantiomeric ratio of over 90:10 at room temperature.

Computational models can accurately calculate these small energy differences. By analyzing the geometries of the competing transition states (e.g., TS-S vs. TS-R), researchers can identify the specific steric or electronic interactions responsible for favoring one pathway over the other. nih.gov This knowledge is crucial for the rational design of catalysts and chiral auxiliaries to achieve high enantioselectivity. acs.orgnih.gov

Table 4: Example Calculation for Predicting Enantioselectivity

Illustrative energy data for two competing transition states in a hypothetical asymmetric reaction involving (S)-But-3-en-2-amine. Enantiomeric excess (ee) is predicted from the difference in activation energies (ΔΔG‡).

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product |

|---|---|---|

| TS leading to (S,S)-product | 20.1 | Major |

| TS leading to (S,R)-product | 22.0 | Minor |

| ΔΔG‡ | 1.9 | - |

| Predicted Enantiomeric Excess (% ee) | ~95% |

Prediction of Chemical Reactivity and Selectivity Profiles

By integrating the insights from electronic structure analysis, conformational studies, and mechanistic modeling, a comprehensive reactivity profile for this compound can be constructed. FMO theory predicts the most likely sites for nucleophilic and electrophilic attack, while conformational analysis identifies the reactive conformers that are present in significant populations. youtube.comresearchgate.netnih.govacs.org

Mechanistic calculations then provide quantitative predictions of reaction rates and selectivities (chemo-, regio-, and enantio-). For example, the models can predict whether an electrophile would preferentially add to the nitrogen atom or the double bond, and what the stereochemical consequence of that addition would be. This predictive power enables the in silico screening of reaction conditions and substrates, accelerating the discovery and optimization of new chemical transformations. researchgate.netnih.gov

Table 5: Summary of Predicted Reactivity for (S)-But-3-en-2-amine

A summary of reactivity predictions based on integrated computational analyses.

| Reaction Type | Predicted Reactive Site | Key Controlling Factor |

|---|---|---|

| Nucleophilic Attack | Amine (N) | HOMO localization on Nitrogen |

| Electrophilic Addition | Alkene (C=C) | LUMO localization on π* orbital |

| Asymmetric Induction | Depends on reaction | Energy difference in diastereomeric transition states (ΔΔG‡) |

Analysis of Noncovalent Interactions and Their Influence on Stereochemical Control

No data available.

Advanced Spectroscopic and Chromatographic Methods for Research on S but 3 En 2 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of chiral compounds like (S)-But-3-en-2-amine hydrochloride. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the protons are diagnostic. The protons of the vinyl group (-CH=CH₂) typically appear in the downfield region (~5-6 ppm), while the methine proton (CH-NH₃⁺) and the methyl protons (CH₃) resonate further upfield. The hydrogens on the nitrogen atom often exchange with deuterium (B1214612) in D₂O, causing their signal to disappear, which can help confirm their presence. libretexts.org The carbon atoms attached to the nitrogen are deshielded and appear in the 10-65 ppm range in a ¹³C NMR spectrum. libretexts.org

For stereochemical assignment, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. These agents, such as Mosher's acid or enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL), react with or form diastereomeric complexes with the amine enantiomers. scielo.brnih.govresearchgate.net These diastereomers are no longer mirror images and will exhibit distinct NMR signals, allowing for the quantification of each enantiomer and the assignment of the absolute configuration based on empirical models of the chiral agent. scielo.br The differences in chemical shifts (Δδ) between the diastereomeric complexes can be correlated with the enantiomeric composition. scielo.br

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for (S)-But-3-en-2-amine Moiety Note: Data are typical and may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH ₃-CH | ~1.3 (doublet) | ~20-25 |

| CH₃-C H | ~3.5 (multiplet) | ~45-55 |

| C H=CH₂ | ~5.8-6.0 (multiplet) | ~135-140 |

| CH=C H₂ | ~5.1-5.3 (multiplet) | ~115-120 |

| NH ₃⁺ | Variable (~7-9, broad) | N/A |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Enantiomeric Excess (ee) Determination

Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric purity and enantiomeric excess (ee) of chiral compounds. scielo.brchiralpedia.com This is critical in fields like asymmetric synthesis and pharmaceutical development, where one enantiomer is often active (eutomer) while the other may be inactive or cause adverse effects (distomer). chiralpedia.com The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers of compounds like this compound. chromatographyonline.com Separation is typically achieved using a chiral stationary phase (CSP). CSPs are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). For amines, common CSPs are based on polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. chromatographyonline.com Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. heraldopenaccess.us A chiral reverse-phase method using a Crownpak CR(+) column, which contains a chiral crown ether, is effective for resolving primary amines. The separation relies on complex formation between the crown ether and the ammonium (B1175870) ion of the amine, which is formed in an acidic mobile phase (pH 1-2). nih.gov

Gas Chromatography (GC): For volatile amines or their derivatives, chiral GC offers excellent resolution. The most common chiral selectors for GC columns are cyclodextrin (B1172386) derivatives. sigmaaldrich.com Derivatization of the amine, for instance with trifluoroacetic anhydride, is often necessary to increase volatility and improve peak shape. sigmaaldrich.com

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

Table 2: Common Chiral Stationary Phases for Amine Resolution

| Technique | CSP Type | Principle |

| HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| HPLC | Crown Ether-based (e.g., Crownpak CR(+)) | Forms inclusion complexes with protonated primary amines. nih.gov |

| GC | Cyclodextrin derivatives (e.g., CHIRALDEX G-TA) | Forms diastereomeric inclusion complexes with the analyte. sigmaaldrich.com |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and identifying the structure of reaction products through fragmentation analysis. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used, which can generate a protonated molecular ion [M+H]⁺ corresponding to the free amine.

Product Identification: The molecular ion peak confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the isolated molecular ion. Aliphatic amines commonly undergo a characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For but-3-en-2-amine (B3051532), this would involve the cleavage next to the C-N bond. The major fragmentation pathway would be the loss of a methyl radical (•CH₃) or an allyl radical (•CH₂CH=CH₂) from the protonated molecule, with the charge being retained by the nitrogen-containing fragment. libretexts.org The fragment from the loss of the allyl group would result in an ion at m/z 30, while the loss of the methyl group would yield an ion at m/z 58. libretexts.org

Reaction Monitoring: Mass spectrometry is increasingly used for real-time or near-real-time monitoring of chemical reactions. nih.gov Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com By taking small aliquots from a reaction vessel over time, a chemist can track the consumption of reactants, the formation of the desired product (e.g., this compound), and the appearance of any intermediates or byproducts. nih.govwaters.com This allows for precise optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 3: Predicted ESI-MS/MS Fragmentation for But-3-en-2-amine

| Precursor Ion [M+H]⁺ (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| 72 | α-cleavage | 58 | •CH₃ |

| 72 | α-cleavage | 30 | •C₃H₅ |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique based on the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov It is particularly useful for assigning the absolute configuration of stereogenic centers.

For a simple molecule like this compound, the chromophores present (C=C and N-H) absorb in the far-UV region, which can be difficult to measure. Therefore, the absolute configuration is often determined by derivatizing the amine with a molecule containing a strong chromophore. The resulting derivative will exhibit a characteristic CD spectrum, often with intense signals known as Cotton effects. nih.gov

Another advanced approach involves the use of a host-guest assembly. The chiral amine is mixed with an achiral host molecule, such as a dimeric zinc porphyrin, to form a diastereomeric complex. columbia.edu The chirality of the amine induces a preferred twist (helicity) in the porphyrin host, resulting in a strong bisignate (two-signed) CD signal known as an exciton-coupled CD (ECCD) spectrum. The sign of this exciton (B1674681) couplet can be directly correlated with the absolute configuration of the amine guest. columbia.edu This method is highly sensitive and can be used for straightforward configurational assignments. columbia.edu Similarly, multicomponent assemblies involving boronic acids and BINOL derivatives can create CD-active structures for amine recognition. rsc.orgutexas.edu

The amplitude of the CD signal is proportional to the enantiomeric purity of the sample, allowing the technique to also be used for determining enantiomeric excess, often providing results comparable to chiral HPLC. nih.govnih.gov

X-ray Crystallography of Derivatives for Definitive Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.

Obtaining a suitable crystal of a low molecular weight salt like this compound can be challenging. A common and effective strategy is to prepare a derivative of the amine that crystallizes more readily. researchgate.net This is typically achieved by reacting the amine with a chiral or achiral carboxylic acid or another suitable reagent to form a salt or a covalent amide derivative with a higher propensity for crystallization. For instance, reacting the amine with an achiral, rigid acid can lead to the formation of a well-defined crystalline salt.

Once a suitable crystal is obtained and analyzed, the resulting electron density map reveals the precise positions of all atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center. nih.gov If the derivative was formed using a reagent of known absolute configuration, the configuration of the amine can be determined relative to it. For hydrochloride salts, the analysis reveals the ionic interactions and hydrogen bonding network that stabilize the crystal structure. researchgate.net While no specific crystal structure for a derivative of this compound is prominently available in open literature, the general methodology remains a gold standard for absolute structural proof. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for S but 3 En 2 Amine Hydrochloride

Development of More Sustainable and Green Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. This transition is driven by the need to minimize environmental impact, reduce waste, and utilize renewable resources. oup.com Traditional methods for synthesizing chiral amines often rely on stoichiometric reagents, harsh reaction conditions, and multi-step processes that generate significant waste. oup.comnih.gov Consequently, a major focus of current research is the development of eco-friendly alternatives.

Biocatalysis has emerged as a powerful tool in this endeavor. nih.gov Enzymes, such as transaminases, amine dehydrogenases, and imine reductases, offer a highly selective and efficient means of producing chiral amines under mild, aqueous conditions. nih.govscispace.comresearchgate.net These biocatalytic methods often exhibit exquisite stereoselectivity, obviating the need for chiral auxiliaries or resolutions of racemic mixtures, which are inherently inefficient with a maximum theoretical yield of 50%. nih.govresearchgate.net The use of enzymes can significantly reduce the reliance on heavy metal catalysts and hazardous reducing agents, which pose a threat to ecosystems. nih.gov

Researchers are also exploring the use of deep eutectic solvents (DESs) as green reaction media for amine synthesis. mdpi.com These solvents are biodegradable, have low toxicity, and can enhance the solubility of substrates and catalysts, leading to improved reaction efficiency. mdpi.com The combination of biocatalysis with green solvents presents a promising avenue for developing truly sustainable synthetic routes to (S)-But-3-en-2-amine hydrochloride.

| Synthetic Strategy | Key Advantages | Relevant Enzyme Classes |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste | Transaminases, Amine Dehydrogenases, Imine Reductases |

| Green Solvents | Biodegradable, low toxicity, enhanced solubility | Deep Eutectic Solvents (DESs) |

| Chemoenzymatic Cascades | One-pot synthesis, improved atom economy | Gold catalysts combined with transaminases |

Exploration of Novel Reactivities and Transformation Pathways

Beyond its established role as a synthetic building block, researchers are investigating novel reactivities and transformation pathways for this compound and related homoallylic amines. The unique combination of a chiral amine and a terminal alkene within its structure provides a rich platform for a variety of chemical transformations.

Recent studies have focused on the development of new catalytic methods for the asymmetric synthesis of homoallylic amines, which can be applied to derivatives of this compound. beilstein-journals.orgnih.gov These methods often employ organocatalysts, such as chiral phosphoric acids and BINOL-derived catalysts, to achieve high levels of enantioselectivity. beilstein-journals.orgnih.gov The exploration of these new catalytic systems opens up possibilities for creating a diverse range of chiral amine derivatives with unique structural features.

Furthermore, the development of tandem or cascade reactions involving homoallylic amines is a burgeoning area of research. These reactions allow for the construction of complex molecular architectures in a single synthetic operation, thereby increasing efficiency and reducing the number of purification steps. For example, aza-Cope rearrangements and other pericyclic reactions can be employed to transform homoallylic amines into other valuable chiral building blocks. beilstein-journals.org The discovery of new transformation pathways will undoubtedly expand the synthetic utility of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry are increasingly being adopted in both academic and industrial settings to enable safer, more efficient, and scalable chemical synthesis. nih.govillinois.edu The integration of this compound synthesis and its subsequent transformations into continuous flow systems offers several advantages over traditional batch processing.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and leading to improved yields and selectivities. illinois.edu The ability to operate at elevated temperatures and pressures in a controlled manner can accelerate reaction rates and enable transformations that are difficult to achieve in batch. illinois.edu Furthermore, the small reactor volumes inherent in flow systems enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.gov

The automation of flow chemistry platforms, often coupled with real-time reaction monitoring using techniques like inline IR spectroscopy, allows for rapid optimization of reaction conditions and the efficient synthesis of compound libraries. thieme-connect.devapourtec.com This high-throughput capability is particularly valuable in drug discovery and process development. The application of flow chemistry to the synthesis of chiral amines, including this compound, is an active area of research that promises to streamline their production and facilitate their use in large-scale applications. nih.gov

Computational Design and Rational Engineering for Enhanced Catalytic Utility

The synergy between computational chemistry and experimental catalysis is revolutionizing the way catalysts are designed and optimized. pnnl.govrsc.org For the synthesis of this compound, computational tools are being employed to design more efficient and selective catalysts, both chemical and biological.

In the realm of biocatalysis, computational modeling and molecular docking are used to understand enzyme-substrate interactions at the atomic level. nih.gov This knowledge guides the rational engineering of enzymes, such as transaminases, to improve their substrate scope, stability, and catalytic efficiency. nih.gov Techniques like directed evolution, informed by computational predictions, can be used to create bespoke enzymes tailored for the specific synthesis of this compound. nih.gov The advent of AI tools for protein structure prediction is further accelerating the design of novel biocatalysts. nih.gov

For chemical catalysis, computational methods are used to predict the performance of new catalyst designs, thereby reducing the need for extensive experimental screening. acs.orgmdpi.com Density functional theory (DFT) calculations, for instance, can be used to elucidate reaction mechanisms and identify key factors that govern catalyst activity and selectivity. mdpi.com This computational-driven approach is being applied to the development of novel organocatalysts and transition-metal catalysts for the asymmetric synthesis of homoallylic amines. beilstein-journals.orgnih.gov

| Computational Tool | Application in Catalyst Design |

| Molecular Docking | Predicting substrate binding in enzyme active sites. nih.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting catalyst performance. mdpi.com |

| AI-Powered Protein Design | Generating novel enzyme structures with desired catalytic properties. nih.gov |

Synergistic Approaches Combining Chemical and Biocatalytic Methodologies

The integration of chemical and biological catalysis, known as chemoenzymatic synthesis, offers a powerful strategy for accessing complex molecules with high efficiency and selectivity. oup.comacs.org This synergistic approach is particularly well-suited for the synthesis of chiral amines like this compound.

Chemoenzymatic cascades can combine the best features of both worlds. For example, a chemical catalyst can be used to generate a prochiral intermediate, which is then converted into the desired enantiomerically pure amine by a highly selective enzyme. acs.org A notable example is the one-pot synthesis of chiral amines from alkynes, where a gold catalyst facilitates the initial hydration of the alkyne to a ketone, followed by a transaminase-catalyzed reductive amination to yield the final product with excellent enantioselectivity. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.